molecular formula C12H15N3O3S2 B14959361 4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B14959361
M. Wt: 313.4 g/mol
InChI Key: KDYCRIOSNVOIAC-UHFFFAOYSA-N
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Description

4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of a methoxy group, a propyl group, and a thiadiazole ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .

Properties

Molecular Formula

C12H15N3O3S2

Molecular Weight

313.4 g/mol

IUPAC Name

4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O3S2/c1-3-4-11-13-14-12(19-11)15-20(16,17)10-7-5-9(18-2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

KDYCRIOSNVOIAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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